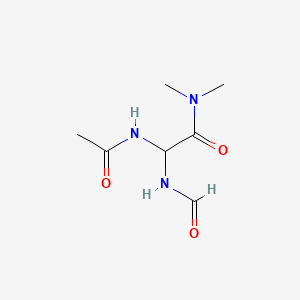![molecular formula C19H17FN4O5 B574058 Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd CAS No. 176379-32-1](/img/new.no-structure.jpg)
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core linked to a pyrimidine ring, making it a subject of interest in medicinal chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable pyrimidine derivative under controlled conditions. The reaction may require catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of green chemistry principles, such as employing less toxic solvents and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Catalytic hydrogenation using Pd/C can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Solvents: Ethanol (EtOH), dimethylformamide (DMF)
Catalysts: Palladium (Pd), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as an HDAC inhibitor, it prevents the deacetylation of histone proteins, leading to altered gene expression and induction of apoptosis in cancer cells. The molecular targets include HDAC1-3 isoforms, which are crucial for cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chidamide: Another HDAC inhibitor with a similar mechanism of action but different structural features.
Vorinostat: A well-known HDAC inhibitor used in cancer therapy.
Romidepsin: Another HDAC inhibitor with a distinct chemical structure but similar therapeutic applications.
Uniqueness
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd stands out due to its specific structural configuration, which may offer unique binding properties and efficacy profiles compared to other HDAC inhibitors. Its potential for selective inhibition of HDAC1-3 isoforms makes it a promising candidate for further research and development .
Propriétés
Numéro CAS |
176379-32-1 |
|---|---|
Formule moléculaire |
C19H17FN4O5 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-2-hydroxy-5-methoxybenzamide |
InChI |
InChI=1S/C19H17FN4O5/c1-23-18(27)15(22-17(26)13-9-12(29-2)7-8-14(13)25)16(21)24(19(23)28)11-5-3-10(20)4-6-11/h3-9,25H,21H2,1-2H3,(H,22,26) |
Clé InChI |
JFBBHHJEWVELCB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(N(C1=O)C2=CC=C(C=C2)F)N)NC(=O)C3=C(C=CC(=C3)OC)O |
SMILES canonique |
CN1C(=O)C(=C(N(C1=O)C2=CC=C(C=C2)F)N)NC(=O)C3=C(C=CC(=C3)OC)O |
Synonymes |
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hydroxy-5-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine](/img/structure/B573989.png)


